An In-Depth Technical Guide to the Stereochemistry and Conformational Analysis of (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid
An In-Depth Technical Guide to the Stereochemistry and Conformational Analysis of (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid
Abstract
(S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid, a constrained non-proteinogenic amino acid, serves as a crucial building block in medicinal chemistry and peptidomimetics. Its rigid four-membered ring structure imparts unique conformational properties that influence the architecture and biological activity of peptides and small molecule therapeutics. This guide provides a comprehensive technical overview of the stereochemical and conformational features of this molecule. We will explore the subtle interplay of ring pucker, the orientation of the methoxycarbonyl and carboxylic acid substituents, and the dynamics of the urethane bond. This analysis is grounded in established experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and complemented by computational modeling to provide a holistic understanding for researchers in drug discovery and chemical biology.
Introduction: The Significance of Conformational Constraint in Drug Design
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is increasingly utilized in drug design as a bioisostere for larger, more flexible moieties.[1] The inherent ring strain of azetidines leads to a puckered, non-planar conformation, which restricts the accessible torsional angles of the molecular backbone.[2] When incorporated into a peptide or small molecule, (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid, as a proline analog, can induce specific secondary structures, such as β-turns, and enhance metabolic stability by shielding amide bonds from enzymatic degradation.[3] Understanding the conformational landscape of this building block is paramount for the rational design of molecules with desired pharmacological profiles.
The presence of the N-methoxycarbonyl group introduces a urethane linkage, which, similar to the peptide bond in proline, can exist in cis and trans conformations. The energy barrier to rotation around the C-N bond is significant, leading to the potential for distinct populations of conformers at room temperature.[4] This guide will dissect the factors governing this equilibrium and the puckering of the azetidine ring.
Stereochemical Definition
The single chiral center at the C2 carbon, as designated by the (S)-configuration, defines the absolute stereochemistry of the molecule. This configuration is crucial for its interaction with chiral biological targets such as enzymes and receptors. The Cahn-Ingold-Prelog priority rules assign the highest priority to the carboxylic acid group, followed by the nitrogen atom of the ring, the C3 methylene group, and finally the alpha-hydrogen.
Conformational States of the Azetidine Ring
Unlike the five-membered ring of proline, which adopts envelope and twist conformations, the four-membered azetidine ring primarily exists in a puckered state to alleviate torsional strain.[2] The degree and nature of this puckering are influenced by the substituents on the ring.
Ring Puckering
The azetidine ring is not planar. The deviation from planarity can be described by a puckering angle. This puckering can place the substituents in pseudo-axial or pseudo-equatorial positions, which have different steric interactions and, consequently, different energies. The equilibrium between these puckered states is a key aspect of the molecule's conformational profile. Computational studies on related N-substituted azetidines suggest that the nitrogen lone pair often prefers a pseudo-axial orientation, though this can be influenced by the steric bulk of the N-substituent.[2]
Influence of the N-Methoxycarbonyl Group
The N-methoxycarbonyl group plays a dual role in influencing the conformation. Firstly, its steric bulk will influence the ring pucker. Secondly, the urethane bond introduces the possibility of cis/trans isomerism. The electronic properties of the methoxycarbonyl group, being an electron-withdrawing group, can also affect the nitrogen atom's basicity and the ring's overall geometry.[5]
The equilibrium between the cis and trans conformers of the N-CO bond is a critical determinant of the overall shape of the molecule. In proline-containing peptides, the trans conformation is generally favored, but the energy difference between the two is small enough that a significant population of the cis isomer can exist.[4] For N-alkoxycarbonyl derivatives of proline and its analogs, the trans isomer is also typically predominant.[6]
Below is a diagram illustrating the key conformational features: the ring pucker and the cis/trans isomerism of the urethane bond.
Caption: Experimental workflow for NMR conformational analysis.
Computational Modeling: A Theoretical Approach
Computational chemistry provides a powerful complementary tool to experimental methods for exploring the conformational landscape. Density Functional Theory (DFT) calculations can be used to determine the relative energies of different conformers and the energy barriers for their interconversion.
Methodology
A typical computational workflow involves:
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Conformational Search: A systematic or stochastic search to identify all low-energy conformers.
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Geometry Optimization: Optimization of the identified conformers using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) or larger basis set).
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Frequency Calculations: To confirm that the optimized structures are true energy minima and to obtain thermodynamic data.
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Solvation Modeling: Implicit solvation models (e.g., PCM) can be used to account for the effect of the solvent.
Protocol: DFT-Based Conformational Analysis
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Structure Building: Build the initial 3D structures of the cis and trans isomers of (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid.
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Initial Optimization: Perform an initial geometry optimization using a computationally less expensive method.
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High-Level Optimization and Frequency Calculation: Re-optimize the low-energy conformers at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) in the gas phase and with a solvent model.
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Energy Analysis: Compare the relative energies (Gibbs free energy) of the optimized conformers to predict their relative populations.
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NMR Parameter Prediction: The optimized geometries can be used to predict NMR chemical shifts and coupling constants, which can then be compared with experimental data for validation.
Caption: Workflow for computational conformational analysis.
Conclusion and Outlook
The stereochemistry and conformational preferences of (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid are dictated by a delicate balance of ring strain, steric interactions, and the electronic effects of its substituents. A combined approach of high-resolution NMR spectroscopy and computational modeling provides a robust framework for characterizing its puckered ring structure and the cis/trans isomerism of the N-methoxycarbonyl group. A thorough understanding of these features is indispensable for scientists and researchers aiming to leverage this constrained amino acid analog for the design of novel therapeutics with precisely controlled three-dimensional structures. Future work could involve solid-state analysis via X-ray crystallography to provide a definitive picture of its conformation in the crystalline state, further enriching our understanding of this versatile chemical entity.
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